molecular formula C21H23FN2O4 B5370220 (4E)-1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione

(4E)-1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione

Cat. No.: B5370220
M. Wt: 386.4 g/mol
InChI Key: MZRMPLCVGLVBQI-HTXNQAPBSA-N
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Description

(4E)-1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-3-23(4-2)11-12-24-18(16-6-5-13-28-16)17(20(26)21(24)27)19(25)14-7-9-15(22)10-8-14/h5-10,13,18,25H,3-4,11-12H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRMPLCVGLVBQI-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the diethylaminoethyl group: This step may involve nucleophilic substitution reactions.

    Addition of the fluorophenyl group: This can be done via electrophilic aromatic substitution or other suitable methods.

    Incorporation of the furan ring: This may involve coupling reactions or other synthetic strategies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases may be employed depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4E)-1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-[2-(dimethylamino)ethyl]-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione
  • (4E)-1-[2-(diethylamino)ethyl]-4-[(4-bromophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to similar compounds.

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